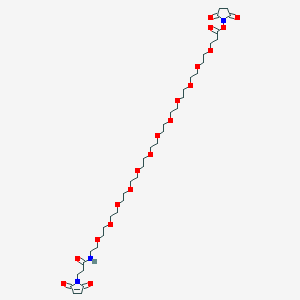
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione, also known as MITD, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MITD is a heterocyclic compound that contains an isoindole ring system, which is a common motif in many biologically active compounds.
作用机制
The mechanism of action of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has also been shown to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and preventing cancer.
实验室实验的优点和局限性
One advantage of using 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione. One area of interest is the development of new derivatives of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione with improved anticancer activity and selectivity. Another area of research is the investigation of the mechanism of action of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione, which could provide insights into its potential therapeutic applications. Additionally, 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione could be used as a building block for the synthesis of new materials with unique properties, such as semiconductors or conductive polymers.
合成方法
The synthesis of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione involves the condensation of 2,3-dimethyl-1,4-quinone with aniline in the presence of a Lewis acid catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学研究应用
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. It has been shown to have anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has also been investigated as a potential inhibitor of protein-protein interactions, which play a critical role in many biological processes.
属性
CAS 编号 |
7530-28-1 |
|---|---|
产品名称 |
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C9H11NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2,6-7H,3-4H2,1H3,(H,10,11,12) |
InChI 键 |
XMGHVGSVJSKEOA-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C(C1)C(=O)NC2=O |
规范 SMILES |
CC1=CCC2C(C1)C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B3429507.png)
![Ethyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B3429513.png)
![2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3429526.png)
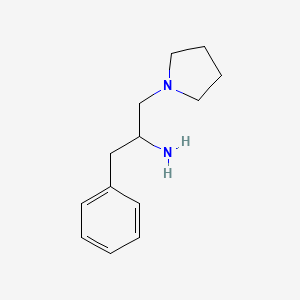

![4-(4-fluorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3429552.png)
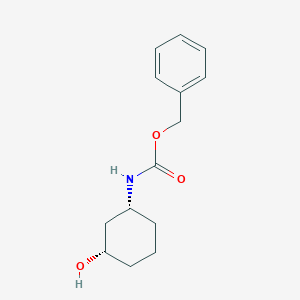
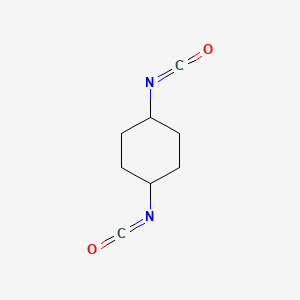


![11-Piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B3429604.png)
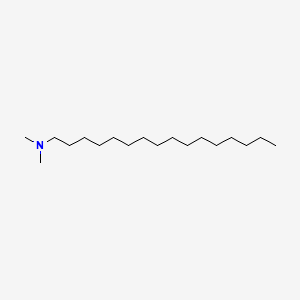
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)
